1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Researchers exploring kinase inhibitor SAR often encounter limited access to regioisomerically pure N1-aryl aminopyrazole building blocks. This compound delivers a well-characterized N1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine scaffold (95% purity) with a versatile C4-NH2 synthetic handle for amide, sulfonamide, and urea diversification. - Defined physicochemical profile (LogP 2.03, Fsp3 0.1, 1 HBD, 2 HBA) for computational modeling and virtual screening. - Structurally related crystallographic data (PDB 7JYS, hALK) provides a reference framework for docking validation. - Consistent 95% purity across suppliers ensures reproducible library synthesis and analytical method development.

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
CAS No. 1248162-92-6
Cat. No. B1453718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine
CAS1248162-92-6
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2=CC(=CC=C2)Cl)N
InChIInChI=1S/C10H10ClN3/c1-7-10(12)6-13-14(7)9-4-2-3-8(11)5-9/h2-6H,12H2,1H3
InChIKeyGVOBTDZLOBTPRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine: Identity & Procurement


1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine (CAS 1248162-92-6) is a synthetic aminopyrazole derivative with the molecular formula C10H10ClN3 and a molecular weight of 207.66 g/mol . The compound features a pyrazole core substituted with a 3-chlorophenyl group at the N1 position, a methyl group at the C5 position, and a primary amine at the C4 position. Aminopyrazoles are recognized as privileged scaffolds in medicinal chemistry with demonstrated potential across multiple therapeutic areas, including kinase inhibition, antimicrobial applications, and anticancer research [1]. The specific 3-chlorophenyl substitution pattern on this compound confers distinct electronic and steric properties that differentiate it from other N-aryl aminopyrazole analogs, providing a unique vector for structure-activity relationship (SAR) exploration.

1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine: Non-Interchangeability


Aminopyrazole derivatives cannot be treated as functionally interchangeable despite sharing a common core scaffold. Substituent position, halogen type, and regiochemistry on the pyrazole ring profoundly influence molecular recognition, target binding, and physicochemical properties. The N1-(3-chlorophenyl) substitution in this compound represents a specific regioisomeric arrangement that differs fundamentally from C3-aryl substituted pyrazoles such as 3-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine, as well as from analogs bearing different halogen substituents (e.g., 4-bromophenyl or 4-fluorophenyl variants). These structural variations alter hydrogen-bonding capacity (H-bond donors: 1; H-bond acceptors: 2), lipophilicity (calculated LogP = 2.03), and the fraction of sp3-hybridized carbons (Fsp3 = 0.1) . Such differences directly impact solubility, membrane permeability, metabolic stability, and target selectivity, making empirical substitution scientifically unsound without direct comparative data [1].

1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine: Differentiation Evidence


N1-(3-Chlorophenyl) vs C3-Aryl Regiochemistry

The target compound is the N1-(3-chlorophenyl)-5-methyl regioisomer (CAS 1248162-92-6), which is structurally distinct from the C3-aryl substituted aminopyrazole analog 3-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine. The regiochemistry determines the spatial orientation of the 3-chlorophenyl moiety relative to the 4-amino group, affecting pharmacophore geometry and target binding. A structurally related compound, 3-(3-chlorophenyl)-5-methyl-1H-pyrazole (lacking the 4-amino group), has been co-crystallized with human anaplastic lymphoma kinase (hALK) as documented in PDB entry 7JYS, demonstrating that the 3-chlorophenyl substitution pattern is compatible with kinase ATP-binding pocket occupancy [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Physicochemical Profile: LogP & Hydrogen Bonding

The compound exhibits a calculated partition coefficient (LogP) of 2.03, indicating moderate lipophilicity suitable for membrane permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility . The hydrogen bonding profile includes 1 hydrogen bond donor (primary amine at C4) and 2 hydrogen bond acceptors (pyrazole nitrogens), which constrains its capacity for intermolecular interactions compared to analogs bearing additional polar substituents. The fraction of sp3-hybridized carbons (Fsp3 = 0.1) reflects a predominantly planar aromatic structure with limited three-dimensional character .

Physicochemical Characterization Drug-likeness ADME Prediction

Commercial Purity & SDS Traceability

Commercially available lots of 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine are supplied with a minimum purity specification of 95% . This purity level is consistent across multiple vendors, including Fluorochem (Product Code F645422) and Enamine LLC (Catalog EN300-114014), providing reproducible sourcing options for research laboratories [1]. The compound is accompanied by full Safety Data Sheet (SDS) documentation detailing GHS hazard classifications: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Chemical Procurement Quality Control Research Reagent

1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine: Research & Procurement Applications


Kinase Inhibitor Scaffold & SAR Exploration

The aminopyrazole core with N1-(3-chlorophenyl) substitution provides a vector for exploring kinase ATP-binding pocket interactions. The structurally related 3-aryl aminopyrazole class has demonstrated kinase inhibitory activity, as evidenced by crystallographic studies of 3-(3-chlorophenyl)-5-methyl-1H-pyrazole bound to hALK (PDB 7JYS) [1]. The target compound's distinct N1-aryl regiochemistry offers an alternative pharmacophore geometry for probing kinase selectivity profiles, potentially accessing binding modes inaccessible to C3-aryl analogs. Researchers engaged in kinase inhibitor discovery may utilize this compound as a starting scaffold for diversification at the 4-amino position.

Aminopyrazole Library Synthesis

The 4-amino group serves as a versatile synthetic handle for further derivatization, including amide bond formation, reductive amination, sulfonamide synthesis, and urea/thiourea coupling. Aminopyrazole-based libraries have demonstrated activity across antibacterial, anticancer, and anti-inflammatory indications [2]. The 3-chlorophenyl substituent introduces a metabolically stable aryl chloride that can participate in hydrophobic interactions with target proteins while providing a spectroscopic handle for analytical method development. The consistent 95% purity across suppliers ensures reproducible starting material quality for library synthesis campaigns .

Computational Chemistry & Molecular Modeling

With calculated LogP of 2.03, Fsp3 of 0.1, and defined hydrogen bonding capacity (1 HBD, 2 HBA), this compound presents a well-characterized physicochemical profile suitable for computational modeling, virtual screening, and machine learning training datasets . The moderate lipophilicity and planar aromatic character make it amenable to molecular docking studies against hydrophobic protein pockets. The availability of structurally related crystallographic data (e.g., PDB 7JYS for the 3-aryl analog) provides a reference framework for validating docking poses and assessing the impact of N1-aryl versus C3-aryl regiochemistry on predicted binding modes [1].

Reference Standard & Analytical Method Development

The compound is available from multiple commercial suppliers with documented purity specifications, enabling procurement for use as a reference standard in analytical method development, impurity profiling, or LC-MS assay validation. The Safety Data Sheet documentation provides essential handling information, including GHS hazard classifications (H302, H315, H319, H335), which supports laboratory compliance with occupational health and safety requirements . The compound's defined InChI Key (GVOBTDZLOBTPRX-UHFFFAOYSA-N) ensures unambiguous chemical identification across databases and procurement platforms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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